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Introduction
Entinostat, also known by its developmental codes MS-275 and SNDX-275, is a synthetic

benzamide derivative that has emerged as a promising therapeutic agent in oncology.[1] It is a

potent and selective inhibitor of class I histone deacetylases (HDACs), enzymes that play a

crucial role in the epigenetic regulation of gene expression.[2][3] The dysregulation of HDAC

activity is a hallmark of many cancers, leading to aberrant gene expression patterns that

promote tumor growth and survival. By inhibiting these enzymes, Entinostat can restore normal

gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5]

This technical guide provides a comprehensive overview of the discovery, development,

mechanism of action, and clinical evaluation of Entinostat.

It is important to note that the designation "CH 275" has also been used to refer to a peptide

analog of somatostatin with agonist activity at the sst1 receptor, which has been investigated in

the context of Alzheimer's disease. This guide, however, focuses exclusively on the HDAC

inhibitor MS-275 (Entinostat).

Discovery and Early Development
Entinostat was developed as part of a research program focused on identifying novel synthetic

compounds with histone deacetylase inhibitory activity. Early studies identified it as a

benzamide derivative with potent in vivo antitumor activity against human tumors.[4] A key

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b15603759?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Entinostat
https://www.medchemexpress.com/Entinostat.html
https://www.tocris.com/products/ms-275_6208
https://www.pnas.org/doi/10.1073/pnas.96.8.4592
https://aacrjournals.org/cancerres/article/63/13/3637/510099/The-Histone-Deacetylase-Inhibitor-MS-275-Promotes
https://www.benchchem.com/product/b15603759?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.96.8.4592
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


aspect of its early development was the establishment of an efficient synthesis process from

commercially available materials, which facilitated further preclinical and clinical investigation.

[6]

Mechanism of Action
Entinostat exerts its anticancer effects primarily through the selective inhibition of class I

histone deacetylases, particularly HDAC1, HDAC2, and HDAC3.[2] HDACs remove acetyl

groups from lysine residues on histones, leading to a more condensed chromatin structure and

transcriptional repression. By inhibiting HDACs, Entinostat promotes histone hyperacetylation,

which results in a more open chromatin conformation, allowing for the transcription of

previously silenced genes.[4] These re-expressed genes include tumor suppressor genes and

others that regulate critical cellular processes.

The primary mechanism of action involves the 2'-amino group of the benzamide structure,

which is crucial for its inhibitory activity against HDACs.[7] This targeted inhibition leads to a

cascade of downstream effects, including:

Induction of p21WAF1/CIP1: Entinostat treatment leads to the accumulation of the cyclin-

dependent kinase inhibitor p21WAF1/CIP1, which plays a pivotal role in cell cycle arrest at

the G1 phase.[4][7]

Induction of Gelsolin: The expression of gelsolin, a protein involved in apoptosis, is also

upregulated.[4]

Modulation of Apoptotic Pathways: Entinostat can induce apoptosis through both intrinsic

and extrinsic pathways. It has been shown to downregulate anti-apoptotic proteins like Mcl-1

and XIAP and can sensitize cancer cells to FasL-induced cell death by downregulating c-

FLIP.[7][8]

Generation of Reactive Oxygen Species (ROS): At higher concentrations, Entinostat can

induce a significant increase in intracellular ROS, leading to mitochondrial damage and

caspase-dependent apoptosis.[5]

Inhibition of Chaperone Proteins: Entinostat can induce the acetylation of heat shock protein

90 (HSP90), leading to the degradation of its client proteins, such as the FLT3 receptor

tyrosine kinase in acute myeloid leukemia (AML) cells.[9]
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Signaling Pathways Modulated by Entinostat
Entinostat's influence extends to several critical signaling pathways implicated in cancer.
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Caption: Core Mechanism of Entinostat Action.

Preclinical Development
Entinostat has demonstrated significant antitumor activity in a wide range of preclinical models,

both in vitro and in vivo.

In Vitro Studies
Entinostat has shown potent antiproliferative activity against numerous human cancer cell

lines, including those from breast, colon, lung, leukemia, and ovarian cancers.[5][7]

Table 1: In Vitro Activity of Entinostat (MS-275)
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Cell Line Cancer Type IC50 Reference

A2780 Ovarian Cancer 41.5 nM - 4.71 µM [7]

Calu-3 Lung Cancer 41.5 nM - 4.71 µM [7]

HL-60 Leukemia 41.5 nM - 4.71 µM [7]

K562 Leukemia 41.5 nM - 4.71 µM [7]

St-4 Colorectal Cancer 41.5 nM - 4.71 µM [7]

HT-29 Colorectal Cancer 41.5 nM - 4.71 µM [7]

KB-3-1 Cervical Cancer 41.5 nM - 4.71 µM [7]

Capan-1 Pancreatic Cancer 41.5 nM - 4.71 µM [7]

4-1St Gastric Cancer 41.5 nM - 4.71 µM [7]

HCT-15 Colorectal Cancer 41.5 nM - 4.71 µM [7]

MOLM13
Acute Myeloid

Leukemia (FLT3-ITD)
< 1 µM [9]

MV4-11
Biphenotypic

Leukemia (FLT3-ITD)
< 1 µM [9]

RD Rhabdomyosarcoma 1 µM (at 24h) [10]

RH30 Rhabdomyosarcoma 1.9 µM (at 24h) [10]

Table 2: HDAC Inhibitory Activity of Entinostat (MS-275)

HDAC Isoform IC50 (Cell-free assay) Reference

HDAC1 0.51 µM [7]

HDAC3 1.7 µM [7]

HDACs 4, 6, 8, 10 > 100 µM [7]

In Vivo Studies
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In vivo studies using human tumor xenograft models in mice have demonstrated the antitumor

efficacy of orally administered Entinostat.[4][7] For instance, in a model of osteosarcoma lung

metastases, oral administration of 20 mg/kg of Entinostat every other day resulted in increased

tumor histone acetylation, tumor cell apoptosis, and tumor regression, leading to a significant

increase in overall survival.[8]

Clinical Development
Entinostat has undergone extensive clinical evaluation in various solid tumors and hematologic

malignancies, both as a monotherapy and in combination with other anticancer agents.

Pharmacokinetics and Pharmacodynamics
Phase I clinical trials have characterized the pharmacokinetic profile of Entinostat. In a study of

patients with refractory solid tumors and lymphoid malignancies, oral MS-275 was administered

weekly. The mean terminal half-life was 33.9 ± 26.2 hours, and the time to maximum plasma

concentration (Tmax) ranged from 0.5 to 24 hours.[11] The area under the plasma

concentration versus time curve increased linearly with the dose.[11] Pharmacodynamic

studies confirmed that Entinostat administration led to increased protein acetylation in

peripheral blood mononuclear cells.[11] However, studies using positron emission tomography

(PET) have indicated that Entinostat has poor brain penetration, which may limit its utility for

central nervous system malignancies.[12]

Safety and Tolerability
Clinical trials have generally shown that Entinostat is well-tolerated. The most common adverse

events include hematologic toxicities such as neutropenia and thrombocytopenia, as well as

fatigue and gastrointestinal side effects.[13][14] In a Phase I study of Entinostat in combination

with enzalutamide for castration-resistant prostate cancer, the most common grade 3 or higher

toxicity was anemia.[13]

Clinical Efficacy
Entinostat has shown promising clinical activity in various cancer types. A Phase III trial is

currently underway to evaluate Entinostat in combination with an aromatase inhibitor for

hormone receptor-positive breast cancer.[15] Clinical trials have also explored its use in

combination with immunotherapy, chemotherapy, and other targeted agents for a range of
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cancers, including non-small cell lung cancer, renal cell carcinoma, and pancreatic cancer.[14]

[16][17]

Table 3: Selected Clinical Trials of Entinostat (MS-275)
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Phase Indication
Combination
Agent(s)

Key Findings Reference

Phase I

Refractory Solid

Tumors and

Lymphoid

Malignancies

Monotherapy

MTD established

at 6 mg/m²

weekly. Dose-

limiting toxicities

included

hypophosphatem

ia, hyponatremia,

and

hypoalbuminemi

a.

[11]

Phase I

Castration-

Resistant

Prostate Cancer

Enzalutamide

Combination was

safe and well-

tolerated.

Increased

histone H3

acetylation in

PBMCs was

observed.

[13]

Phase Ib/II

Advanced Triple

Negative Breast

Cancer

Atezolizumab

To determine

safety,

tolerability, and

efficacy of the

combination.

[16]

Phase I

Chinese

Postmenopausal

Women with

HR+ Metastatic

Breast Cancer

Exemestane

5 mg dose with

exemestane

showed good

tolerability and

promising

efficacy.

[18]

Experimental Protocols
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In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Entinostat on

cancer cell lines.

Protocol:

Seed cancer cells (e.g., 5 x 10³ cells/well) in 96-well plates and allow them to adhere

overnight.[7]

Treat the cells with graded concentrations of Entinostat for 72 hours.[7]

Assess cell viability using a suitable method, such as the neutral red assay. Stain cells with

0.1 mg/mL neutral red for 1 hour.[7]

After incubation, aspirate the medium and solubilize the dye with a solution of ethanol and

0.1 M Na₂HPO₄.[7]

Measure the optical density at 540 nm (OD540).[7]

Calculate the IC50 value by plotting the percentage of growth inhibition against the logarithm

of the drug concentration.[7]

Western Blot Analysis for Protein Expression
Objective: To assess the effect of Entinostat on the expression of specific proteins (e.g., p21, c-

FLIP, acetylated histones).

Protocol:

Treat cancer cells with Entinostat at the desired concentration and for the specified duration.

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or

nitrocellulose membrane.
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Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour

at room temperature.

Incubate the membrane with primary antibodies against the proteins of interest overnight at

4°C.

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using an enhanced

chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of Entinostat in a mouse model.

Protocol:

Subcutaneously inject human cancer cells into the flank of immunodeficient mice (e.g., nude

mice).[7]

Allow the tumors to reach a palpable size (e.g., 20–100 mm³).[19]

Randomly assign the mice to treatment and control groups.

Administer Entinostat orally at the desired dose and schedule (e.g., 20 mg/kg, every other

day).[8] The control group receives the vehicle (e.g., DMSO).[8]

Monitor tumor size by measuring the length and width with calipers twice a week. Calculate

tumor volume using the formula: (length x width²)/2.[19]

Monitor the body weight and overall health of the mice.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

immunohistochemistry for acetylated histones).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.selleckchem.com/products/entinostat-ms-275-hdac-inhibitor.html
https://www.targetmol.com/compound/entinostat
https://pmc.ncbi.nlm.nih.gov/articles/PMC3878976/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3878976/
https://www.targetmol.com/compound/entinostat
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Analysis In Vivo Analysis Clinical Trials

Cancer Cell Lines

Entinostat Treatment

Cell Viability Assay (IC50) Western Blot (Protein Expression)

Tumor Cell Implantation in Mice

Tumor Growth

Oral Entinostat Administration

Tumor Volume Measurement

Endpoint Analysis (IHC, etc.)

Phase I (Safety, PK/PD, MTD)

Phase II (Efficacy, Safety)

Phase III (Comparative Efficacy)

Discovery (Synthetic Benzamide Derivative)

cluster_invitro

cluster_invivo

cluster_clinical

Click to download full resolution via product page

Caption: Entinostat Development Workflow.
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Conclusion
Entinostat (MS-275) is a well-characterized, selective class I HDAC inhibitor with a clear

mechanism of action and demonstrated preclinical and clinical activity against a variety of

cancers. Its ability to modulate gene expression through epigenetic mechanisms makes it a

valuable tool in oncology, both as a single agent and in combination with other therapies.

Ongoing and future clinical trials will further define its role in the treatment of various

malignancies and potentially expand its therapeutic applications. This technical guide provides

a foundational understanding of the discovery and development history of Entinostat for

researchers and drug development professionals in the field.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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